molecular formula C22H17ClF6N4O2 B11221868 N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11221868
M. Wt: 518.8 g/mol
InChI Key: HCFKGCKKPKHTPN-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, trifluoromethyl, and methoxy groups. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyrimidine ring system.

    Introduction of the chloro and trifluoromethyl groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using reagents such as chlorinating agents and trifluoromethylating agents.

    Attachment of the methoxyphenyl group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the methoxyphenyl group to the core structure.

    Formation of the carboxamide group:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds with other aromatic or aliphatic groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in the study of biological pathways and mechanisms.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide can be compared with other similar compounds, such as:

    N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound lacks the additional trifluoromethyl group, which may affect its reactivity and properties.

    N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide: This compound has a methyl group instead of a trifluoromethyl group, which may influence its chemical behavior and applications.

    N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H17ClF6N4O2

Molecular Weight

518.8 g/mol

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H17ClF6N4O2/c1-35-13-5-2-11(3-6-13)16-9-18(22(27,28)29)33-19(30-16)10-17(32-33)20(34)31-15-7-4-12(23)8-14(15)21(24,25)26/h2-8,10,16,18,30H,9H2,1H3,(H,31,34)

InChI Key

HCFKGCKKPKHTPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(N3C(=CC(=N3)C(=O)NC4=C(C=C(C=C4)Cl)C(F)(F)F)N2)C(F)(F)F

Origin of Product

United States

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